Cas no 90972-76-2 (4-chloro-2,6-dipropylpyrimidine)
4-chloro-2,6-dipropylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 4-chloro-2,6-dipropyl-
- 4-chloro-2,6-dipropylpyrimidine
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- MDL: MFCD12115776
- Inchi: 1S/C10H15ClN2/c1-3-5-8-7-9(11)13-10(12-8)6-4-2/h7H,3-6H2,1-2H3
- InChI Key: ZOKNMAFDUFSVPS-UHFFFAOYSA-N
- SMILES: C1(CCC)=NC(CCC)=CC(Cl)=N1
4-chloro-2,6-dipropylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01125117-1g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 1g |
¥2051.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01125117-5g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 5g |
¥5943.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367925-1g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 1g |
¥2808.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367925-5g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 5g |
¥8052.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367925-10g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 10g |
¥10341.00 | 2024-04-25 | |
| Ambeed | A1139416-1g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 1g |
$298.0 | 2025-04-15 | |
| Ambeed | A1139416-5g |
4-Chloro-2,6-dipropylpyrimidine |
90972-76-2 | 98% | 5g |
$866.0 | 2025-04-15 | |
| Enamine | EN300-89851-0.05g |
4-chloro-2,6-dipropylpyrimidine |
90972-76-2 | 0.05g |
$468.0 | 2023-09-01 | ||
| Enamine | EN300-89851-0.1g |
4-chloro-2,6-dipropylpyrimidine |
90972-76-2 | 0.1g |
$490.0 | 2023-09-01 | ||
| Enamine | EN300-89851-0.25g |
4-chloro-2,6-dipropylpyrimidine |
90972-76-2 | 0.25g |
$513.0 | 2023-09-01 |
4-chloro-2,6-dipropylpyrimidine Suppliers
4-chloro-2,6-dipropylpyrimidine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-chloro-2,6-dipropylpyrimidine
4-Chloro-2,6-Dipropylpyrimidine: A Comprehensive Overview
The compound with CAS No. 90972-76-2, commonly known as 4-chloro-2,6-dipropylpyrimidine, is a fascinating molecule that has garnered significant attention in various scientific and industrial domains. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are widely studied for their diverse applications in chemistry, pharmacology, and materials science. The structure of 4-chloro-2,6-dipropylpyrimidine is characterized by a pyrimidine ring with chlorine and two propyl groups attached at the 4-, 2-, and 6-positions, respectively. This unique arrangement imparts the molecule with distinctive chemical properties that make it valuable for numerous applications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 4-chloro-2,6-dipropylpyrimidine. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. This method leverages the ability of microwaves to penetrate reaction mixtures and induce rapid heating, thereby accelerating the formation of the desired product. Such innovations not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes by minimizing energy consumption.
The chemical properties of 4-chloro-2,6-dipropylpyrimidine are heavily influenced by its functional groups. The presence of chlorine at the 4-position introduces electron-withdrawing effects, which can modulate the electronic characteristics of the pyrimidine ring. This makes the compound potentially useful in applications where electronic tunability is critical, such as in semiconductor materials or optoelectronic devices. Additionally, the two propyl groups at the 2- and 6-positions provide steric bulk, which can influence the molecule's solubility and stability under various conditions.
Recent studies have highlighted the potential of 4-chloro-2,6-dipropylpyrimidine in drug discovery. Researchers have investigated its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For instance, modifications to the substituents on the pyrimidine ring have been shown to enhance binding affinity to certain protein targets, making this compound a promising candidate for developing novel therapeutic agents. Furthermore, computational modeling techniques have been employed to predict the molecule's interactions with biological systems, providing valuable insights into its potential applications in medicine.
In terms of industrial applications, 4-chloro-2,6-dipropylpyrimidine has found utility in polymer chemistry as a building block for constructing advanced materials. Its ability to form stable covalent bonds with other monomers makes it a valuable component in synthesizing high-performance polymers with tailored properties. Recent research has focused on incorporating this compound into polymeric systems for use in lightweight composites and advanced coatings.
The environmental impact of 4-chloro-2,6-dipropylpyrimidine has also been a topic of interest among scientists. Studies have examined its biodegradation pathways under various environmental conditions, with findings suggesting that the compound can undergo microbial degradation under aerobic conditions. These insights are crucial for assessing its safety and sustainability in industrial settings.
Looking ahead, ongoing research is exploring new avenues for leveraging 4-chloro-2,6-dipropylpyrimidine in emerging fields such as nanotechnology and green chemistry. For example, researchers are investigating its potential as a precursor for synthesizing nanostructured materials with unique optical and electronic properties. Additionally, efforts are being made to develop more sustainable synthesis routes that minimize waste and reduce reliance on hazardous reagents.
In conclusion, 4-chloro-2,6-dipropylpyrimidine (CAS No. 90972-76-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial innovation. As advancements in synthetic methods and materials science continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies.
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